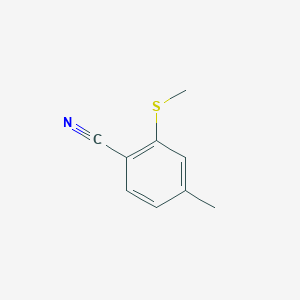

2-(pyridin-3-yl)butanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(pyridin-3-yl)butanenitrile” is a chemical compound that contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but has one CH group replaced by nitrogen . The compound also contains a nitrile group (-CN), making it a derivative of butanenitrile .

Synthesis Analysis

The synthesis of “this compound” and its derivatives often involves multicomponent condensation reactions . For instance, a study reported the synthesis of a series of novel 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridine ring and a nitrile group. The structures of the compounds were confirmed by spectral and CHN analysis .Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically condensation reactions. These reactions are used to synthesize novel series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives .Applications De Recherche Scientifique

2-PBN has been used in a variety of scientific research applications. It has been shown to be an effective inhibitor of several enzymes, such as acetylcholinesterase and monoamine oxidase. Additionally, it has been used as a catalyst in organic reactions, and has been used to study the properties of various polymers systems.

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors

Mode of Action

It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . The pyridinyl group in the compound could potentially participate in these interactions, influencing the activity of the target molecules .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in antimicrobial and antitubercular activities

Pharmacokinetics

Its relatively small size and the presence of polar nitrile and pyridine groups could potentially enhance its solubility and permeability . Further pharmacokinetic studies are needed to confirm these predictions.

Result of Action

Similar compounds have shown various biological activities, including antimicrobial, antitubercular, and antioxidant activities

Action Environment

The action, efficacy, and stability of 2-(pyridin-3-yl)butanenitrile could potentially be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and interaction with its targets . Additionally, the presence of other molecules could influence the compound’s activity through competitive or non-competitive interactions .

Avantages Et Limitations Des Expériences En Laboratoire

2-PBN has several advantages and limitations when used in lab experiments. One advantage is that it is a relatively inexpensive compound that is easy to obtain. Additionally, it is a volatile liquid that is easy to store and handle. However, it is also a relatively unstable compound that can degrade over time. Furthermore, it is a toxic compound that should be handled with care.

Orientations Futures

The potential applications of 2-PBN in the scientific research field are numerous. For example, it could be used to further study the biochemical and physiological effects of acetylcholinesterase and monoamine oxidase inhibitors. Additionally, it could be used to investigate the effects of various polymers systems on enzyme activity. Additionally, it could be used to explore the potential applications of 2-PBN in drug development. Finally, it could be used to study the potential toxicity of 2-PBN in various biological systems.

Méthodes De Synthèse

2-PBN can be synthesized through the reaction of pyridine and butanenitrile in the presence of a catalyst, such as sodium hydroxide. This reaction occurs at a temperature of around 200°C and produces a colorless liquid. The reaction can be carried out in a variety of solvents, such as acetonitrile, dichloromethane, and toluene.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(pyridin-3-yl)butanenitrile involves the reaction of pyridine-3-carbaldehyde with butanenitrile in the presence of a suitable catalyst.", "Starting Materials": [ "Pyridine-3-carbaldehyde", "Butanenitrile" ], "Reaction": [ "Step 1: Add pyridine-3-carbaldehyde and butanenitrile in a suitable solvent such as ethanol.", "Step 2: Add a catalytic amount of a suitable Lewis acid catalyst such as zinc chloride.", "Step 3: Heat the reaction mixture at reflux temperature for several hours.", "Step 4: Cool the reaction mixture and isolate the product by filtration or extraction.", "Step 5: Purify the product by recrystallization or column chromatography." ] } | |

Numéro CAS |

41668-41-1 |

Formule moléculaire |

C9H10N2 |

Poids moléculaire |

146.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.